2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-butyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-6-11-8(12)7(9(13)14)4-5-10-11/h4-5H,2-3,6H2,1H3,(H,13,14) |
InChI Key |
LYKRXVRMMMTXBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=CC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Knoevenagel-Addition Cyclization
A regioselective one-pot strategy, inspired by the synthesis of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides, involves reacting ethyl 4,4-dibutyl-2,4-dioxobutanoate with hydrazine hydrate under acidic conditions. The reaction proceeds via:
-
Knoevenagel condensation between the diketone and hydrazine to form a hydrazone intermediate.
-
Cyclization under reflux in ethanol, yielding the pyridazine core.
-
Hydrolysis of the ethyl ester to the carboxylic acid using aqueous HCl.
Key parameters include:
-
Temperature : 80–90°C for cyclization.
-
Catalyst : Acetic acid (10 mol%) to enhance reaction rate.
Alkylation of Preformed Pyridazine Intermediates
Introducing the butyl group post-cyclization offers flexibility in functionalization. This method is advantageous when direct cyclocondensation fails to achieve desired substitution patterns.
Nucleophilic Substitution at Position 2
A patent describing 2-heteroaryl-3-oxo-pyridazine-4-carboxamides provides insights into alkylation strategies. For the target compound:
-
Synthesis of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid via cyclocondensation of malonic acid derivatives with hydrazine.
-
Alkylation using 1-bromobutane in the presence of K₂CO₃ in DMF at 60°C.
-
Purification via recrystallization from ethanol/water (1:1).
Challenges :
-
Competing O-alkylation necessitates careful base selection (K₂CO₃ over NaOH).
-
Yield: 52–58% due to side-product formation.
Hydrolysis of Cyanopyridazine Derivatives
Nitrilase-mediated hydrolysis provides a biocatalytic route to carboxylic acids, though chemical hydrolysis remains more common.
Nitrile to Carboxylic Acid Conversion
Starting from 2-butyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile:
-
Synthesis of the carbonitrile : Cyclocondensation of butyl-substituted diketones with cyanoacetohydrazide.
-
Hydrolysis : Refluxing with 6M HCl at 110°C for 12 hours.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Acid Concentration | 6M HCl | 82 |
| Temperature | 110°C | 82 |
| Catalyst | None | 82 |
| Alternative Catalyst | H₂SO₄ (conc.) | 75 |
This method avoids racemization and achieves high purity, though prolonged heating risks decarboxylation.
Transition-metal catalysis enables late-stage introduction of alkyl groups, enhancing modularity.
Suzuki-Miyaura Coupling
While traditionally used for aryl groups, modifications allow alkyl boronic acid coupling:
-
Synthesis of 3-oxo-2-iodo-2,3-dihydropyridazine-4-carboxylic acid via iodination of the parent compound.
-
Coupling with butylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C.
Limitations :
-
Low yield (35–40%) due to competing protodehalogenation.
Solid-Phase Synthesis for High-Throughput Production
Automated solid-phase methods, though less common for carboxylic acid derivatives, offer scalability.
Wang Resin-Bound Intermediate
-
Esterification : Immobilize 3-oxo-2,3-dihydropyridazine-4-carboxylic acid to Wang resin via DCC coupling.
-
Alkylation : Treat with butyl iodide and DBU in DMF.
-
Cleavage : Release the product using TFA/water (95:5).
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 68–74 | 85–90 | High | Moderate |
| Post-Alkylation | 52–58 | 75–80 | Moderate | Low |
| Nitrile Hydrolysis | 75–82 | 90–95 | High | High |
| Cross-Coupling | 35–40 | 70–75 | Low | Very Low |
| Solid-Phase | 60–65 | >90 | High | High |
Key Findings :
-
Cyclocondensation balances yield and scalability but requires careful pH control.
-
Nitrile hydrolysis offers the highest purity, ideal for pharmaceutical applications.
-
Solid-phase synthesis is optimal for high-throughput needs despite moderate yields.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity
- Research indicates that derivatives of pyridazine compounds, including 2-butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
-
Anti-inflammatory Properties
- The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pathways involved in inflammation, thus providing a basis for further research into its therapeutic applications in treating inflammatory diseases.
- Cancer Research
Agricultural Applications
- Pesticide Development
- Plant Growth Regulators
Materials Science
- Polymer Chemistry
- Nanotechnology
Case Studies
-
Antimicrobial Efficacy Study
- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. Results indicated a notable inhibition of bacterial growth at specific concentrations, suggesting potential for further development as an antimicrobial agent .
- Inflammation Pathway Analysis
Mechanism of Action
The mechanism by which 2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The key distinction among pyridazine derivatives lies in substituent groups, which influence molecular weight, polarity, and reactivity.
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid* | Butyl (2), COOH (4) | C₉H₁₂N₂O₃ | ~196.20 (estimated) | Carboxylic acid, ketone |
| 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid | Phenyl (5,6), COOH (4) | C₁₇H₁₂N₂O₃ | 292.29 | Carboxylic acid, ketone |
| 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | Methyl (6), COOH (4) | C₆H₆N₂O₃ | 154.12 | Carboxylic acid, ketone |
| 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | Methyl (2), COOH (4) | C₆H₆N₂O₃ | 154.12 | Carboxylic acid, ketone |
| 6-(4-Methylbenzoyl)-3-oxo-2-phenyl-... ethyl ester | 4-Methylbenzoyl (6), ethyl ester (4) | C₂₁H₁₈N₂O₄ | 362.36 | Ester, ketone, aromatic rings |
Notes:
Physicochemical Properties
Notes:
- The butyl chain may lower the melting point compared to diphenyl analogues () but raise it relative to methyl derivatives () due to van der Waals interactions .
Biological Activity
2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS No. 1708080-93-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological properties. The molecular formula for this compound is CHNO, with a molecular weight of approximately 196.20 g/mol.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing the pyridazine framework. For instance, derivatives of pyridazine have been explored for their activity against various viruses, including influenza and herpes simplex virus (HSV). In a comparative study, several pyridazine derivatives were synthesized and evaluated for their inhibitory effects on viral neuraminidase, an enzyme critical for viral replication. One such derivative exhibited an IC value of 50 μM, indicating moderate activity against the influenza virus .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of heterocyclic compounds, including those with a pyridazine core, has been a focus of research. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. For example, certain derivatives showed significant inhibition of cell proliferation in HeLa and A375 human tumor cell lines, suggesting their potential as anticancer agents .
Synthesis and Evaluation
A series of studies have synthesized and evaluated various derivatives of pyridazine to assess their biological activities. One notable study involved the synthesis of several substituted pyridazines followed by biological testing against viral and bacterial strains. The results indicated that modifications to the chemical structure significantly influenced the biological activity, with some compounds exhibiting enhanced potency compared to others .
Table: Biological Activity Summary
| Compound Name | Activity Type | IC Value | Target Organism/Cell Line |
|---|---|---|---|
| Compound A | Antiviral | 50 μM | Influenza Virus |
| Compound B | Antibacterial | 25 μg/mL | E. coli |
| Compound C | Anticancer | 10 μM | HeLa Cells |
| Compound D | Antiviral | 30 μM | HSV |
Pharmacophore Modeling
Pharmacophore modeling has been employed to identify key structural features necessary for biological activity in pyridazine derivatives. This approach aids in optimizing lead compounds by focusing on specific functional groups that enhance interaction with biological targets .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of pyridazine-carboxylic acid derivatives typically involves condensation of aldehyde precursors with aminopyridazine intermediates, followed by cyclization under acidic or catalytic conditions. For example, analogous compounds (e.g., oxazolo-pyridine-carboxylic acids) are synthesized via palladium-catalyzed coupling or cyclization in solvents like DMF or toluene . Optimization may include adjusting catalyst loading (e.g., 5-10 mol% Pd), temperature (80-120°C), and reaction time (12-24 hrs) to maximize yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (≥95% threshold) and nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR to verify butyl chain integration and pyridazine ring substitution patterns). Mass spectrometry (MS) can confirm molecular weight. Note that commercial suppliers may not provide analytical data for rare compounds, necessitating in-house validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR or HPLC) during characterization?
- Methodological Answer : Contradictory spectral data may arise from impurities, tautomerism, or epimerization. For instance, compounds with chiral centers or labile protons (e.g., sulfino or carboxamide groups) can exhibit dynamic interconversion, leading to split peaks . Strategies include:
- Temperature-controlled NMR : To stabilize transient conformers.
- HPLC-MS coupling : To correlate retention times with molecular fragments.
- Isotopic labeling : To track proton exchange or tautomeric shifts.
Q. What computational approaches are suitable for predicting the compound’s reactivity and stability under varying experimental conditions?
- Methodological Answer : Density functional theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess solvation effects and thermal stability in solvents like water or DMSO. For example, studies on indoor surface adsorption of organics used MD to predict interaction energies between carboxylic acids and silica surfaces . Apply similar frameworks to evaluate hydrolysis or oxidation pathways.
Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic studies, synthesize fluorescent or radiolabeled analogs (e.g., ¹⁴C-labeled carboxyl groups) to track uptake or metabolic pathways. Prior work on benzoxazine-carboxylic acids employed X-ray crystallography to resolve binding modes with bacterial enzymes, guiding mutagenesis assays .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?
- Methodological Answer : Variability often stems from trace metal catalysts or solvent purity. Implement quality-by-design (QbD) principles:
- Design of Experiments (DoE) : Vary parameters (e.g., solvent ratios, catalyst sources) to identify critical factors.
- Advanced analytics : Use LC-MS to profile impurities (e.g., brominated byproducts in pyridine-carboxylic acid synthesis ).
- Stability studies : Monitor degradation under stress conditions (heat/light/humidity) to establish storage protocols.
Q. What strategies validate the compound’s role in multi-step reaction mechanisms (e.g., as an intermediate in drug synthesis)?
- Methodological Answer : Use kinetic isotope effects (KIE) or trapping experiments (e.g., radical scavengers) to identify transient intermediates. For example, studies on oxadiazole-carboxylic acids employed ¹⁸O labeling to confirm decarboxylation steps . Coupled with DFT calculations, this approach can map energy barriers for each synthetic step.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
